

6-Methoxypyridine-3,4-diamine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: **6-Methoxypyridine-3,4-diamine**

Cat. No.: **B137747**

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For Researchers, Scientists, and Drug Development Professionals

6-Methoxypyridine-3,4-diamine is a versatile heterocyclic building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of bicyclic heteroaromatic systems such as imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines. These resulting compounds are of significant interest due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets, including protein kinases and microbial enzymes. This document provides an overview of its applications, quantitative biological data for selected derivatives, detailed experimental protocols, and visualizations of relevant biological pathways.

Applications in Drug Discovery

Derivatives of **6-methoxypyridine-3,4-diamine** have shown potential in several therapeutic areas:

- Oncology: As precursors to kinase inhibitors, these compounds are instrumental in the development of targeted cancer therapies. The imidazo[4,5-b]pyridine core is a key pharmacophore in inhibitors of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[\[1\]](#)[\[2\]](#)
- Neurodegenerative Diseases: Certain pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of kinases like GSK-3, which are implicated in the pathology of Alzheimer's disease.[\[3\]](#)

- Antimicrobial Agents: The imidazo[4,5-b]pyridine scaffold has been explored for the development of new antibacterial and antifungal agents.[4][5][6]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from diamino-pyridine scaffolds, including those structurally related to **6-methoxypyridine-3,4-diamine**.

Table 1: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound ID	Target Kinase	IC50 (μM)	Reference
1	DYRK1A	11	[3]
1	CDK5	0.41	[3]
1	GSK-3	1.5	[3]
8h	DYRK1B	0.003	[7]
C03	TRKA	0.056	[8]

Compound 1 is 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Compound 8h is 3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine. Compound C03 is a pyrazolo[3,4-b]pyridine derivative.

Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives

Compound ID	Bacterial Strain	MIC (μ g/mL)	Reference
2g	Escherichia coli	4-8	[9]
2h	Pseudomonas aeruginosa	4-8	[9]
4a	Staphylococcus aureus	4-8	[9]
4b	Methicillin-resistant S. aureus	4-8	[9]

Compounds 2g, 2h, 4a, and 4b are N-substituted 2-phenyl-imidazo[4,5-c]pyridine and 2-phenyl-imidazo[4,5-b]pyridine derivatives.

Experimental Protocols

The following are detailed protocols for the synthesis of imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines starting from **6-methoxypyridine-3,4-diamine**.

Protocol 1: Synthesis of 7-Methoxy-2-substituted-imidazo[4,5-b]pyridines via Cyclocondensation

This protocol describes the synthesis of imidazo[4,5-b]pyridines through the cyclocondensation of **6-methoxypyridine-3,4-diamine** with an aldehyde.

Materials:

- **6-Methoxypyridine-3,4-diamine**
- Substituted aldehyde (e.g., benzaldehyde)
- Ethanol
- Sodium metabisulfite ($\text{Na}_2\text{S}_2\text{O}_5$)
- Dimethyl sulfoxide (DMSO)

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve **6-methoxypyridine-3,4-diamine** (1 mmol) and the substituted aldehyde (1 mmol) in a mixture of ethanol and DMSO.
- Addition of Reagent: Add sodium metabisulfite (1.1 mmol) to the reaction mixture.
- Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
- Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the desired 7-methoxy-2-substituted-imidazo[4,5-b]pyridine.

Protocol 2: Synthesis of 6-Methoxy-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted for the synthesis of pyrazolo[3,4-b]pyridines from **6-methoxypyridine-3,4-diamine**.

Materials:

- **6-Methoxypyridine-3,4-diamine**
- Substituted 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
- Acetic acid
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Standard work-up and purification equipment

Procedure:

- Reaction Setup: In a round-bottom flask, suspend **6-methoxypyridine-3,4-diamine** (1 mmol) in glacial acetic acid.
- Addition of Reagent: Add the 1,3-dicarbonyl compound (1.1 mmol) to the suspension.
- Reaction: Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
- Work-up: Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
- Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
- Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

Protocol 3: In Vitro PIM-1 Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against PIM-1 kinase.

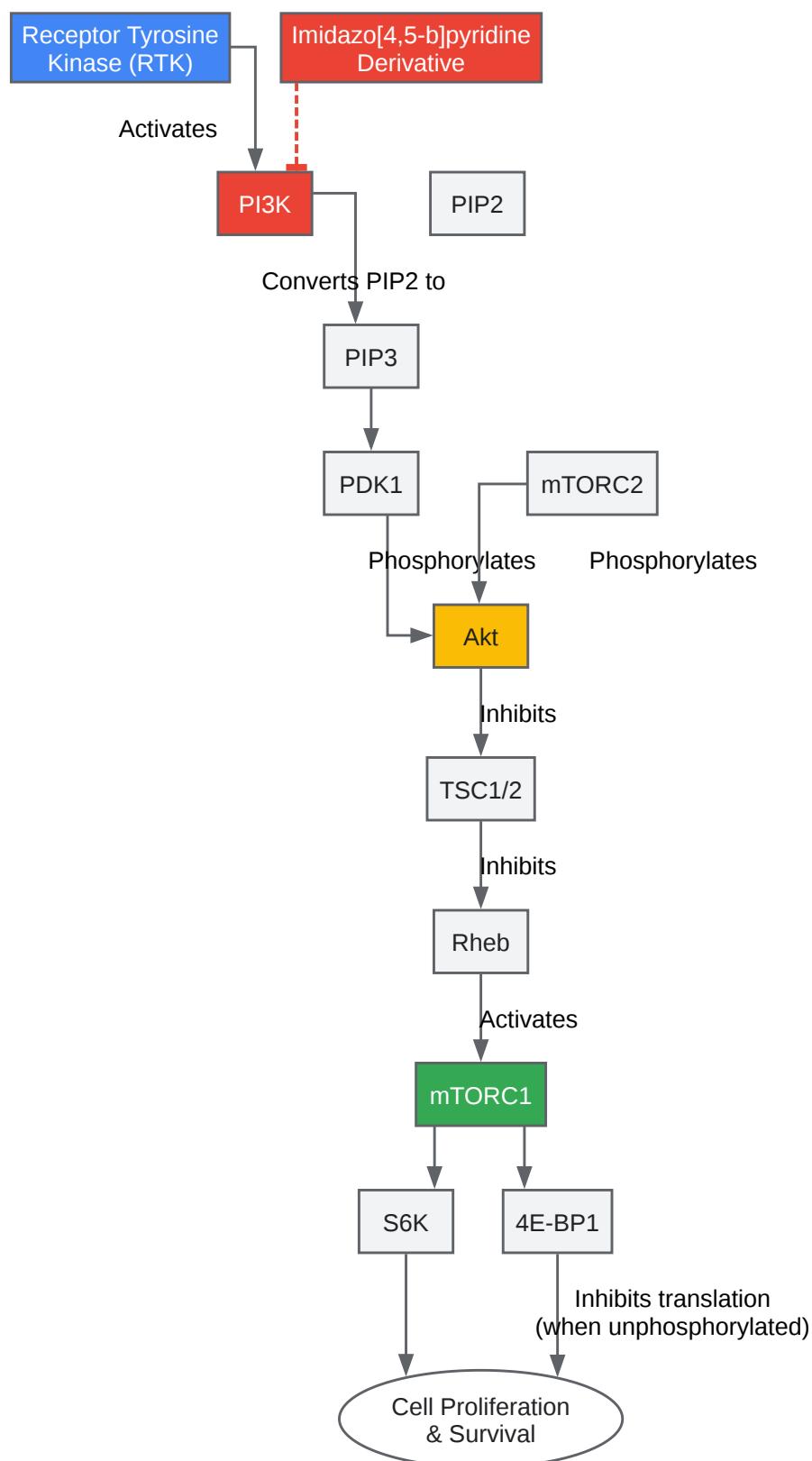
Materials:

- Synthesized inhibitor compound
- PIM-1 Kinase
- Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
- Substrate peptide
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
- Reaction Setup: In a 384-well plate, add 1 μl of the inhibitor dilution (or 5% DMSO for control).
- Enzyme Addition: Add 2 μl of PIM-1 enzyme solution in kinase buffer.
- Reaction Initiation: Add 2 μl of a substrate/ATP mix to start the reaction.
- Incubation: Incubate the plate at room temperature for 60 minutes.
- ATP Depletion: Add 5 μl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
- Signal Generation: Add 10 μl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams





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